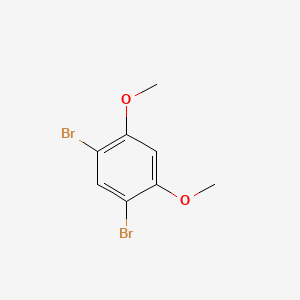

1,5-Dibromo-2,4-dimethoxybenzene

Beschreibung

Contextual Significance of Halogenated Aromatic Ethers in Organic Synthesis

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage and one or more halogen atoms attached to the aromatic ring. wikipedia.org These structural motifs are of considerable importance in organic synthesis, serving as precursors to a wide array of more complex molecules. The presence of both an ether group, which is an activating group, and halogen atoms, which are deactivating but ortho-, para-directing, imparts a unique reactivity profile to these compounds. libretexts.orgmsu.edu This dual functionality allows for selective chemical transformations at various positions on the aromatic ring.

The ether group can influence the electronic properties of the aromatic system through resonance, while the halogens provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.net These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. Furthermore, halogenated ethers themselves have applications, for instance, as flame retardants. wikipedia.org

Overview of Aromatic Bromination Strategies in Synthetic Chemistry

Aromatic bromination is a key electrophilic aromatic substitution reaction that introduces a bromine atom onto an aromatic ring. nih.govpressbooks.pub This transformation is a cornerstone of synthetic chemistry due to the utility of the resulting aryl bromides as versatile intermediates. researchgate.netnih.gov A variety of brominating agents and methods have been developed to achieve this, each with its own advantages in terms of reactivity, selectivity, and reaction conditions.

Common brominating agents include molecular bromine (Br₂), often used with a Lewis acid catalyst like FeBr₃ to increase its electrophilicity. pressbooks.pub N-Bromosuccinimide (NBS) is another widely used reagent, particularly for the selective bromination of activated aromatic rings. nih.govalfa-chemistry.com Modern strategies often focus on milder and more selective methods. For instance, the use of visible-light photoredox catalysis with NBS has been shown to enhance the electrophilicity of the bromine atom, enabling the bromination of a range of aromatic and heteroaromatic compounds under gentle conditions. alfa-chemistry.com Other approaches involve the use of reagents like tetraalkylammonium tribromides or in situ generation of bromine from sources like ammonium (B1175870) bromide with an oxidant. researchgate.netorganic-chemistry.org

The choice of bromination strategy depends on the substrate's reactivity and the desired regioselectivity. For electron-rich aromatic compounds, milder conditions are often sufficient, while deactivated rings may require more potent reagents or harsher conditions. organic-chemistry.org

Importance of Regiochemistry in Substituted Benzene (B151609) Systems

The concept of regiochemistry is paramount when dealing with substituted benzene systems. It refers to the specific position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. In the context of electrophilic aromatic substitution on a disubstituted benzene ring, the existing substituents profoundly influence where the incoming electrophile will attack. libretexts.org

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org Activating groups increase the electron density of the benzene ring, making it more susceptible to electrophilic attack, and typically direct incoming groups to the ortho and para positions. Deactivating groups, conversely, withdraw electron density, making the ring less reactive, and often direct incoming groups to the meta position. libretexts.orgrsc.org

The directing effects of multiple substituents are generally additive. When two substituents are present, their combined influence determines the position of further substitution. For instance, in a molecule with both an activating and a deactivating group, the activating group's directing effect usually dominates. libretexts.org Understanding and controlling regiochemistry is crucial for the rational design and synthesis of specific isomers of polysubstituted aromatic compounds, which is essential for creating molecules with desired biological or material properties. acs.org

Research Landscape and Historical Context of 1,5-Dibromo-2,4-dimethoxybenzene Studies

This compound has been recognized as a significant intermediate in the synthesis of various biologically active compounds. nih.gov Its structural features, including the two bromine atoms and two methoxy (B1213986) groups on a benzene ring, make it a valuable precursor for constructing more complex molecular architectures.

The synthesis of this compound itself has been a subject of study. One reported method involves the bromination of 1,3-dimethoxybenzene (B93181). The directing effects of the two methoxy groups, which are ortho-, para-directing, lead to the formation of the 1,5-dibromo isomer.

Crystallographic studies have been conducted to determine the precise three-dimensional structure of this compound. These studies have confirmed its molecular geometry and provided data on bond lengths and angles. nih.govresearchgate.net Interestingly, there has been a case of erroneous reporting in the Cambridge Structural Database where a related compound, 1-bromo-5-chloro-2,4-dimethoxybenzene, was mistaken for this compound due to disorder in the crystal structure. nih.gov This highlights the importance of careful characterization in chemical research. The compound is noted as an important intermediate for the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O₂ | nih.gov |

| Molecular Weight | 295.96 g/mol | nih.gov |

| Monoisotopic Mass | 293.8891 Da | uni.lu |

| CAS Number | 24988-36-1 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a | 7.7944 (2) Å | nih.gov |

| b | 8.5884 (4) Å | nih.gov |

| c | 14.7877 (4) Å | nih.gov |

| β | 107.838 (1)° | nih.gov |

| Volume | 942.32 (6) ų | nih.gov |

| Z | 4 | nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,5-dibromo-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPXSTJZZSDWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369602 | |

| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24988-36-1 | |

| Record name | 1,5-Dibromo-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24988-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-dibromo-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,5 Dibromo 2,4 Dimethoxybenzene

Established Synthetic Routes to 1,5-Dibromo-2,4-dimethoxybenzene

The preparation of this compound primarily relies on the bromination of a dimethoxybenzene precursor. The strategic placement of the methoxy (B1213986) groups is crucial for directing the bromine atoms to the desired positions on the aromatic ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is the cornerstone of synthesizing this compound. wku.edu This type of reaction involves the substitution of a hydrogen atom on the benzene (B151609) ring with an electrophile, in this case, a bromine cation (Br+). The presence of two methoxy groups on the benzene ring significantly activates it towards electrophilic attack, making the reaction more facile compared to the bromination of unsubstituted benzene. libretexts.org

The general mechanism for the electrophilic bromination of benzene involves two main steps:

Formation of a sigma complex: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Proton abstraction: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

In the case of dimethoxybenzenes, the reaction proceeds more readily due to the electron-donating nature of the methoxy groups. youtube.com

Precursor Design and Selection for Regioselective Bromination

The regioselectivity of the bromination reaction is paramount in obtaining the desired 1,5-dibromo isomer. The starting material of choice is typically 1,3-dimethoxybenzene (B93181) . The two methoxy groups at positions 1 and 3 direct the incoming electrophiles (bromine) to the positions that are ortho and para to them. In 1,3-dimethoxybenzene, the 4 and 6 positions are para to one methoxy group and ortho to the other, and the 2 and 5 positions are ortho to both and para to one, respectively. The high activation from both methoxy groups makes the 4 and 6 positions the most nucleophilic, leading to the formation of 4,6-dibromo-1,3-dimethoxybenzene, which is an alternative name for this compound. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

Various brominating agents and catalyst systems have been explored to optimize the synthesis of this compound. Common brominating agents include molecular bromine (Br2) and N-Bromosuccinimide (NBS).

A study on the bromination of 1,2-dimethoxybenzene (B1683551) utilized potassium bromate (B103136) (KBrO3) and hydrobromic acid (HBr) in acetic acid to produce 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de While not the target compound, this illustrates a common approach to dibromination. The reaction of 1,3-dimethoxybenzene with at least two equivalents of bromine in a solvent like chloroform (B151607) has been used to prepare the target this compound. lookchem.com

The use of Lewis acid catalysts such as iron(III) bromide (FeBr3) can polarize the Br-Br bond, making the bromine more electrophilic and facilitating the reaction. libretexts.org However, for highly activated rings like dimethoxybenzenes, a catalyst may not always be necessary. wku.edu

Alternative and greener approaches are also being investigated to avoid the use of harsh reagents and halogenated solvents. wku.edu For instance, the use of N-bromosuccinimide (NBS) in less problematic solvents like benzotrifluoride (B45747) has been explored for the bromination of other dimethoxybenzene derivatives. lookchem.comresearchgate.net

Table 1: Comparison of Bromination Methods for Dimethoxybenzenes

| Precursor | Brominating Agent | Solvent | Catalyst | Product | Reference |

| 1,2-Dimethoxybenzene | KBrO3/HBr | Acetic Acid | None | 4,5-Dibromo-1,2-dimethoxybenzene | oc-praktikum.de |

| 1,4-Dimethoxy-2,3-dimethylbenzene | NBS | Carbon Tetrachloride | Benzoyl Peroxide/AIBN | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | lookchem.com |

| 1,4-Dimethoxy-2,3-dimethylbenzene | NBS | Benzotrifluoride | None | Ring brominated products | lookchem.com |

| 1,3-Dimethoxybenzene | Bromine (2+ eq.) | Chloroform | None | This compound | lookchem.com |

Mechanistic Investigations of Bromination Reactions

Understanding the mechanism of bromination is key to controlling the reaction's outcome and achieving high yields of the desired product.

Understanding Directing Group Effects of Methoxy Substituents

The methoxy group (-OCH3) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.

In 1,3-dimethoxybenzene, the directing effects of the two methoxy groups reinforce each other. Both groups activate the 4 and 6 positions (para to one and ortho to the other) and the 2 and 5 positions. The positions most activated and sterically accessible are the 4 and 6 positions, leading to the preferential formation of the 1,5-dibromo (or 4,6-dibromo) product.

The stability of the intermediate arenium ion plays a crucial role. When the electrophile attacks at the 4- or 6-position of 1,3-dimethoxybenzene, the positive charge in the resulting resonance structures can be delocalized onto the oxygen atoms of both methoxy groups, leading to a more stable intermediate compared to attack at other positions.

Role of Catalysis in Regioselectivity and Reaction Efficiency

While highly activated substrates like 1,3-dimethoxybenzene can undergo bromination without a catalyst, the use of a catalyst can enhance reaction efficiency and, in some cases, influence regioselectivity. wku.edu Lewis acid catalysts, such as FeBr3, function by coordinating with the bromine molecule, which polarizes the Br-Br bond and generates a more potent electrophile. libretexts.org This increased electrophilicity can lead to faster reaction rates.

For less reactive substrates, a catalyst is often essential for the reaction to proceed at a reasonable rate. libretexts.org In the context of this compound synthesis from 1,3-dimethoxybenzene, the high intrinsic reactivity of the substrate often makes strong catalysis unnecessary. The inherent directing effects of the two methoxy groups are the primary determinants of the high regioselectivity observed. wku.edu

Recent research has also explored the use of photocatalysis to generate bromine radicals, although this is more relevant for free-radical bromination rather than the electrophilic aromatic substitution pathway discussed here. nih.gov

Green Chemistry Approaches in this compound Synthesis

The synthesis of halogenated aromatic compounds, including this compound, has traditionally relied on methods that pose environmental and safety concerns. Classical electrophilic aromatic bromination often involves the use of elemental bromine, strong Lewis acid catalysts, and halogenated solvents. wku.edu These conventional protocols are frequently hampered by harsh reaction conditions, the production of hazardous waste, and a lack of regioselectivity, leading to mixtures of isomers that require extensive purification. wku.edu In response to these challenges, significant research efforts have been directed towards developing greener and more sustainable synthetic routes that align with the principles of green chemistry. These modern approaches prioritize the use of less toxic reagents, environmentally benign solvents, and milder reaction conditions to improve safety, reduce waste, and enhance efficiency. wku.edu

Development of Environmentally Benign Reaction Conditions

A primary focus in the green synthesis of brominated aromatic compounds is the move away from severe reaction conditions. Traditional methods often require strong acids and oxidizers, which are corrosive and toxic. wku.edu The development of milder alternatives is crucial for creating safer and more sustainable industrial processes.

One significant advancement is the replacement of hazardous organic solvents with water. For instance, an eco-friendly and rapid bromination of various industrially important aromatic compounds has been demonstrated using an aluminum tribromide-bromine (AlBr₃-Br₂) system in an aqueous medium. researchgate.net This method offers a more environmentally friendly alternative to conventional solvent systems. Another approach involves the use of hydrogen peroxide (H₂O₂) and a hydrohalic acid like hydrobromic acid (HBr), which presents a greener and more practical method for halogenating arenes under milder conditions. mdma.ch

The table below summarizes the shift from traditional to more environmentally benign reaction conditions for the bromination of activated aromatic systems, which is the key step in synthesizing compounds like this compound.

Table 1: Comparison of Traditional vs. Greener Reaction Conditions for Aromatic Bromination

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Strong Lewis acids (e.g., FeCl₃, AlCl₃) | Recyclable catalysts (e.g., AlBr₃ in water), or catalyst-free systems wku.eduresearchgate.net |

| Solvent | Halogenated solvents (e.g., CCl₄, CHCl₃), Acetic Acid wku.edumdma.ch | Water, or greener organic solvents like ethanol (B145695) researchgate.netnih.govsciencemadness.org |

| Temperature | Often requires elevated temperatures or harsh cooling (-30°C) wku.edugoogle.com | Room temperature or mild heating researchgate.netrsc.org |

| Byproducts | Stoichiometric amounts of corrosive HBr, metal waste wku.edumdma.ch | Water, or byproducts that can be more easily neutralized or recycled researchgate.net |

Utilization of Sustainable Reagents and Solvents

The core of greening the synthesis of this compound lies in substituting hazardous reagents and solvents with sustainable alternatives. The starting material for this compound is 1,3-dimethoxybenzene, and its selective dibromination is the critical transformation.

Conventional bromination often uses liquid bromine, which is highly toxic and corrosive. cambridgescholars.com Green chemistry seeks to replace it with safer brominating agents. Systems such as hydrogen peroxide with ammonium (B1175870) bromide or sodium bromide with Oxone (potassium peroxymonosulfate) in water have emerged as effective and more environmentally friendly options for the bromination of activated aromatic rings like dimethoxybenzenes. sciencemadness.org The primary byproduct of using H₂O₂ is water, making it an exceptionally clean oxidant.

Water is the most desirable green solvent due to its non-toxicity, availability, and safety. Its use in bromination reactions, for example with an AlBr₃-Br₂ system or with Oxone/NaBr, represents a significant step towards a more sustainable chemical industry. researchgate.netsciencemadness.org Furthermore, the recrystallization of the final product, this compound, can be effectively carried out using ethanol, a renewable and less toxic solvent compared to many traditional options. nih.gov

The following table details various sustainable reagents and solvents investigated for the bromination of precursors to this compound.

Table 2: Sustainable Reagents and Solvents for Bromination of Dimethoxybenzenes

| Reagent System | Substrate | Solvent | Key Advantage |

|---|---|---|---|

| H₂O₂ / Ammonium Bromide | 1,4-Dimethoxybenzene (B90301) | Glacial Acetic Acid (GAA) | Avoids liquid bromine; H₂O₂ byproduct is water sciencemadness.org |

| Oxone / NaBr | 1,4-Dimethoxybenzene | Water | Uses water as a benign solvent; avoids harsh acids sciencemadness.org |

| AlBr₃-Br₂ | Phenols, Anilines | Water | Fast, efficient, and uses a recyclable system in water researchgate.net |

| H₂O₂ / HBr | Arenes | Not specified | A simple and practical method for halogenation mdma.ch |

Advanced Structural Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of 1,5-Dibromo-2,4-dimethoxybenzene

Single-crystal X-ray diffraction analysis of this compound provides a definitive look into its three-dimensional structure at the atomic level. These studies are fundamental in understanding the precise arrangement of atoms and the nature of the chemical bonds within the molecule.

Molecular Geometry and Planarity Assessment

The crystal structure of this compound reveals a molecule that is largely planar. nih.gov An analysis of the non-hydrogen atoms shows that they all lie essentially in a common plane, with a root-mean-square (r.m.s.) deviation of 0.0330 Å. nih.gov This planarity is a characteristic feature of the benzene (B151609) ring and its substituents in this compound. The slight deviation from perfect planarity is primarily observed in one of the methyl carbon atoms, which is displaced from this common plane by -0.073 (2) Å. nih.gov

Bond Lengths and Angles Analysis within the Aromatic Ring

A detailed analysis of the bond lengths and angles within the aromatic ring of this compound highlights the influence of the bromo and methoxy (B1213986) substituents on the benzene core. The intracyclic C–C–C angles vary, ranging from 118.96 (16)° to 120.73 (17)°. nih.gov The smallest of these angles is found at a carbon atom bearing a methoxy group (C4), while the largest angle is observed at the bromo-substituted carbon atom (C1) situated para to C4. nih.gov

The specific bond lengths and angles within the molecule, as determined by X-ray diffraction, are presented in the tables below.

| Bond | Length (Å) |

|---|---|

| Br1-C1 | 1.8918 (18) |

| Br2-C5 | 1.8969 (18) |

| O1-C2 | 1.363 (2) |

| O1-C7 | 1.438 (3) |

| O2-C4 | 1.365 (2) |

| O2-C8 | 1.437 (2) |

| C1-C6 | 1.385 (3) |

| C1-C2 | 1.393 (3) |

| C2-C3 | 1.391 (3) |

| C3-C4 | 1.385 (3) |

| C4-C5 | 1.391 (3) |

| C5-C6 | 1.383 (3) |

| Atoms | Angle (°) |

|---|---|

| C6-C1-C2 | 120.73 (17) |

| C6-C1-Br1 | 119.49 (14) |

| C2-C1-Br1 | 119.78 (14) |

| O1-C2-C3 | 124.38 (17) |

| O1-C2-C1 | 115.93 (16) |

| C3-C2-C1 | 119.68 (18) |

| C4-C3-C2 | 120.08 (18) |

| O2-C4-C3 | 125.02 (17) |

| O2-C4-C5 | 116.02 (16) |

| C3-C4-C5 | 118.96 (16) |

| C6-C5-C4 | 120.18 (18) |

| C6-C5-Br2 | 119.33 (14) |

| C4-C5-Br2 | 120.48 (14) |

| C5-C6-C1 | 120.35 (18) |

| C2-O1-C7 | 117.80 (15) |

| C4-O2-C8 | 117.84 (15) |

Conformational Analysis of Methoxy Groups

The conformation of the two methoxy groups is a key structural feature. As noted, the non-hydrogen atoms of the molecule are largely coplanar. The orientation of the methyl groups relative to the benzene ring can be described by torsion angles. One of the methyl carbon atoms shows a slight deviation from the main molecular plane. nih.gov The specific torsion angles that define the orientation of the methoxy groups are detailed in the table below.

| Atoms (A-B-C-D) | Torsion Angle (°) |

|---|---|

| C1-C2-O1-C7 | -175.75 (17) |

| C3-C2-O1-C7 | 3.5 (3) |

| C3-C4-O2-C8 | -5.1 (3) |

| C5-C4-O2-C8 | 174.15 (17) |

Crystal Packing and Intermolecular Interactions

Analysis of C-H···O Hydrogen Bonding Networks

In the crystal structure of this compound, weak intermolecular methyl C–H···O hydrogen bonds play a significant role in the molecular packing. nih.gov These interactions connect the molecules into chains that extend along the b-axis of the crystal lattice. nih.gov According to a graph-set analysis, the descriptor for these C–H···O contacts is C(7). nih.gov

The geometric details of this hydrogen bond are provided in the following table.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C7—H7C···O1(i) | 0.98 | 2.70 | 3.632 (3) | 160 |

Symmetry code: (i) -x+1, y-1/2, -z+1/2

Examination of Halogen-Halogen and Halogen-π Interactions

Beyond hydrogen bonding, other weak interactions contribute to the crystal packing. A C1–Br1···Cg(ii) contact is present, indicative of a halogen-π interaction. nih.gov The shortest intercentroid distance between two aromatic ring systems is 4.0267 (10) Å. nih.gov A detailed examination of the crystallographic data does not reveal significant short halogen-halogen (Br···Br) contacts that would be classified as strong halogen bonds. The packing appears to be primarily governed by the aforementioned C-H···O hydrogen bonds and halogen-π interactions, along with van der Waals forces.

Role of Weak Non-Covalent Interactions in Supramolecular Assembly

This type of hydrogen bond, where a carbon atom acts as the hydrogen donor, is a well-documented phenomenon that contributes to the stability and specific orientation of molecules in a crystal. nih.gov For this compound, the geometry of these C—H⋯O contacts falls within expected values for such interactions, with a graph-set descriptor of C(7). nih.govnih.gov The presence of these directed interactions dictates the packing motif, influencing the physical properties of the crystal. The shortest distance between the centroids of two aromatic rings is reported as 4.0267 (10) Å, indicating the separation between the planar molecules within the lattice. nih.gov

Influence of Rotational Disorder on Crystal Structure Elucidation

The accurate determination of the crystal structure of this compound proved to be a critical undertaking, necessary to correct a significant error in the crystallographic literature. nih.gov An earlier entry in the Cambridge Structural Database (CSD), with the reference code TASBAR, was incorrectly assigned to this compound. nih.govnih.gov

In reality, the reported structure was that of 1-bromo-5-chloro-2,4-dimethoxybenzene. The misidentification stemmed from a 50% rotational disorder between the bromine and chlorine atoms. nih.gov Due to their similar scattering factors, it can be challenging to distinguish between these two halogen atoms when they occupy the same crystallographic site with partial occupancy. This disorder led to an averaged structure that was mistakenly reported as the dibromo analog. nih.govnih.gov

The cell constants of the erroneously reported structure differed significantly from the true structure of this compound, highlighting the profound impact that such disorder can have on crystallographic data. nih.gov A subsequent, careful reinvestigation provided the correct, unambiguous crystal structure, demonstrating the importance of rigorous analysis in overcoming challenges like rotational disorder to ensure the integrity of structural databases. nih.govnih.gov The authentic structure of this compound shows an essentially planar molecule, with all non-hydrogen atoms lying close to a common plane. nih.govnih.gov

Comparative Crystallography with Related Dibromo-Dimethoxybenzene Isomers

Comparing the crystal structure of this compound with its constitutional isomers provides valuable insight into how the substitution pattern on the benzene ring affects molecular conformation and, consequently, the entire solid-state architecture.

Structural Differences and Similarities Among Isomers

A striking comparison can be made between this compound and its isomer, 1,4-Dibromo-2,5-dimethoxybenzene (B1296824). Both compounds share the same molecular formula, C₈H₈Br₂O₂, but differ in the placement of their substituents. nih.govresearchgate.net

The molecule of this compound is essentially planar, crystallizing in the monoclinic space group P2₁/c with four molecules per unit cell. nih.govnih.gov In contrast, 1,4-Dibromo-2,5-dimethoxybenzene also crystallizes in a monoclinic system (P2₁/n space group), but its structure possesses a crystallographic center of inversion. researchgate.netresearchgate.net This means the asymmetric unit contains only one half of the molecule, with the full molecule generated by symmetry. researchgate.netresearchgate.net

The most significant difference lies in their intermolecular interactions. As noted, the 1,5-isomer features C—H⋯O hydrogen bonds that link the molecules into chains. nih.gov However, in the crystal structure of the 1,4-isomer, no such hydrogen bond interactions are observed. researchgate.net This absence of strong, directional interactions in the 1,4-isomer leads to a different packing arrangement compared to the chain-like assembly of the 1,5-isomer.

Below is a table summarizing the crystallographic data for these two isomers, illustrating the differences in their unit cell parameters and crystal systems.

| Parameter | This compound | 1,4-Dibromo-2,5-dimethoxybenzene |

| Molecular Formula | C₈H₈Br₂O₂ | C₈H₈Br₂O₂ |

| Molecular Weight | 295.96 | 295.94 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.7944 (2) | 6.573 (1) |

| b (Å) | 8.5884 (4) | 8.438 (2) |

| c (Å) | 14.7877 (4) | 8.756 (2) |

| β (°) | 107.838 (1) | 90.14 (3) |

| Volume (ų) | 942.32 (6) | 485.6 (2) |

| Z | 4 | 2 |

| Key Interactions | C—H⋯O Hydrogen Bonds | None Observed |

Data for 1,5-isomer sourced from Vijesh et al. nih.govnih.gov Data for 1,4-isomer sourced from Acta Crystallographica Section E. researchgate.netresearchgate.net

Impact of Substitution Pattern on Solid-State Architecture

The differences in the crystal structures of the 1,5- and 1,4-isomers of dibromo-dimethoxybenzene directly demonstrate the profound impact of the substituent placement on the resulting solid-state architecture.

The substitution pattern in this compound positions the methoxy groups and hydrogen atoms in such a way that it facilitates the formation of the intermolecular C—H⋯O hydrogen bonds. These directional interactions act as a guiding force, assembling the molecules into a predictable one-dimensional chain motif.

Conversely, the centrosymmetric arrangement of substituents in 1,4-Dibromo-2,5-dimethoxybenzene does not present a favorable geometry for similar hydrogen bonding. researchgate.net The methoxy groups are positioned symmetrically opposite each other, as are the bromine atoms. This high degree of symmetry results in a more compact packing arrangement, as evidenced by the smaller unit cell volume and a Z value of 2 (compared to 4 for the 1,5-isomer). researchgate.netresearchgate.net The absence of strong directional forces like hydrogen bonds means that the crystal packing is likely dominated by weaker, less directional van der Waals forces.

This comparison underscores a fundamental principle of crystallography: subtle changes in molecular structure, such as the repositioning of functional groups, can lead to entirely different supramolecular assemblies and, consequently, distinct macroscopic properties of the crystalline material.

Spectroscopic Characterization and Interpretation Advanced Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 1,5-Dibromo-2,4-dimethoxybenzene. The symmetry of the molecule is a key determinant of its spectral features.

Due to the symmetrical substitution pattern of the benzene (B151609) ring, the ¹H and ¹³C NMR spectra of this compound are simpler than what might be expected for a molecule with 18 atoms.

¹H NMR Spectroscopy: The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent. Likewise, the two methoxy (B1213986) groups are equivalent. This results in a spectrum characterized by two distinct singlets.

A singlet corresponding to the two equivalent aromatic protons (H-3 and H-6). The electron-withdrawing effects of the adjacent bromine and oxygen atoms are predicted to shift this signal downfield.

A second singlet arising from the six equivalent protons of the two methoxy groups (-OCH₃).

¹³C NMR Spectroscopy: The molecular symmetry results in four distinct signals in the proton-decoupled ¹³C NMR spectrum.

C1 and C5: The two carbon atoms bonded to bromine are chemically equivalent. Their chemical shift is significantly influenced by the halogen's electronegativity and heavy atom effect.

C2 and C4: The two carbon atoms bonded to the methoxy groups are equivalent. These are typically the most downfield signals in the aromatic region due to the deshielding effect of the oxygen atoms.

C3 and C6: The two carbon atoms bonded to the aromatic protons are equivalent.

Methoxy Carbons: The two methoxy group carbons are equivalent and appear as a single signal in the upfield region of the spectrum.

The predicted chemical shifts based on established increments and analysis of similar compounds are presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3, H-6 | Aromatic | ~ 7.2 - 7.4 | Singlet |

| -OCH₃ | Methoxy | ~ 3.9 - 4.0 | Singlet |

| C-1, C-5 | Aromatic (C-Br) | ~ 100 - 105 | Singlet |

| C-2, C-4 | Aromatic (C-O) | ~ 155 - 160 | Singlet |

| C-3, C-6 | Aromatic (C-H) | ~ 118 - 122 | Singlet |

| -OCH₃ | Methoxy | ~ 56 - 58 | Singlet |

Two-dimensional NMR techniques would be employed to unambiguously confirm the assignments made from 1D spectra and to verify the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no cross-peaks. This is because the two aromatic protons are chemically equivalent and isolated from the methoxy protons, meaning there are no scalar couplings between different proton environments. The absence of correlations would strongly support the proposed symmetrical structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. The expected HSQC spectrum for this compound would show two cross-peaks:

A correlation between the aromatic proton singlet (~7.2-7.4 ppm) and the C-H aromatic carbon signal (~118-122 ppm).

A correlation between the methoxy proton singlet (~3.9-4.0 ppm) and the methoxy carbon signal (~56-58 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations would include:

The aromatic protons (H-3/H-6) would show correlations to the quaternary carbons C-1/C-5 (³J) and C-2/C-4 (²J), as well as to the other C-H carbon (²J).

The methoxy protons (-OCH₃) would show a strong correlation to the carbon to which the methoxy group is attached (C-2 or C-4) (³J).

These combined 2D NMR experiments would provide definitive proof of the substitution pattern and confirm the assignments of all proton and carbon signals.

The simplicity of the ¹H and ¹³C NMR spectra is direct evidence of the molecule's high degree of symmetry. The observation of only two proton signals and four carbon signals is only possible if the molecule has a C₂ axis of symmetry or a mirror plane bisecting the C-3 and C-6 atoms. This is perfectly consistent with the known crystal structure of the compound, which shows the molecule to be essentially planar. researchgate.netnih.gov The chemical shifts themselves reveal the electronic environments: the downfield shifts of the carbons attached to oxygen (C-2, C-4) indicate significant deshielding, while the upfield shift of the carbons attached to bromine (C-1, C-5) relative to other aromatic carbons reflects the complex electronic contributions of the halogen.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with a high degree of confidence. For this compound (C₈H₈Br₂O₂), the theoretical exact mass can be calculated.

Interactive Table 2: Theoretical Exact Mass Calculation for C₈H₈Br₂O₂

| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 8 | 8.062600 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| ⁷⁹Br | 78.918337 | 2 | 157.836674 |

| Total | 293.889104 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the molecular formula C₈H₈Br₂O₂.

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and undergoes fragmentation. The analysis of these fragments provides valuable structural information. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundances of the bromine isotopes (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the molecular ion region will exhibit a characteristic triplet of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

A plausible fragmentation pathway would involve the following steps:

Loss of a Methyl Radical: The initial fragmentation is often the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable oxonium ion. This results in a prominent peak at M-15.

[C₈H₈Br₂O₂]⁺• → [C₇H₅Br₂O₂]⁺ + •CH₃

Subsequent Loss of Carbon Monoxide: The resulting ion can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for methoxy-substituted aromatic rings. This would lead to a peak at M-15-28 (M-43).

[C₇H₅Br₂O₂]⁺ → [C₆H₅Br₂O]⁺ + CO

Loss of Bromine: Cleavage of a carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br), resulting in a fragment at M-79 or M-81.

The combination of the distinct isotopic pattern for the molecular ion and the logical losses of neutral fragments like •CH₃ and CO provides strong corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural framework of this compound. While IR spectroscopy measures the absorption of infrared light by molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information. For a molecule to be IR active, its vibration must result in a change in the dipole moment. For a Raman active mode, the vibration must cause a change in the polarizability of the molecule.

The vibrational spectrum of this compound is complex, but the various absorption bands can be assigned to specific vibrational modes associated with its constituent functional groups. The assignments are typically based on established group frequency regions and can be further refined by computational methods like Density Functional Theory (DFT), which is a common practice for the structural analysis of substituted benzenes.

Key functional groups and their characteristic vibrations include:

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern and are anticipated at lower frequencies.

Methyl C-H Vibrations: The methoxy groups (-OCH₃) give rise to characteristic symmetric and asymmetric C-H stretching vibrations, typically observed between 2950 cm⁻¹ and 2850 cm⁻¹. Bending vibrations (scissoring, wagging, twisting, and rocking) for the methyl groups are expected at lower wavenumbers.

C-O Ether Linkage: The C-O-C stretching vibrations of the aryl-alkyl ether linkage are prominent. Asymmetric stretching is typically observed in the 1275-1200 cm⁻¹ range, while symmetric stretching appears around 1075-1020 cm⁻¹.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a set of four bands in the 1625-1400 cm⁻¹ region.

C-Br Vibrations: The carbon-bromine stretching vibrations are found at lower frequencies due to the heavy mass of the bromine atom, typically in the 600-500 cm⁻¹ range.

An interactive data table summarizing the expected vibrational mode assignments for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Asymmetric Stretching | Methyl C-H | ~2950 | IR, Raman |

| Symmetric Stretching | Methyl C-H | ~2850 | IR, Raman |

| Stretching | Aromatic C-H | 3100-3000 | IR, Raman |

| Stretching | Aromatic C=C | 1625-1400 | IR, Raman |

| Asymmetric Stretching | Aryl-Alkyl C-O-C | 1275-1200 | IR, Raman |

| Symmetric Stretching | Aryl-Alkyl C-O-C | 1075-1020 | IR, Raman |

| Out-of-Plane Bending | Aromatic C-H | 900-675 | IR |

| Stretching | C-Br | 600-500 | IR, Raman |

The specific pattern of substitution on the benzene ring heavily influences the vibrational spectra. In this compound, the ring is tetrasubstituted, which dictates the number and position of certain bands. X-ray crystallography studies have confirmed that the non-hydrogen atoms of this compound are essentially coplanar nih.govresearchgate.net. This planarity and the specific arrangement of substituents (1,5-dibromo and 2,4-dimethoxy) define the molecule's symmetry.

The pattern of C-H out-of-plane bending (wagging) vibrations in the 900-675 cm⁻¹ region of the IR spectrum is highly characteristic of the substitution pattern on the benzene ring spectroscopyonline.com. For a 1,2,4,5-tetrasubstituted benzene ring, which corresponds to the arrangement in this molecule, a strong absorption band is typically expected in the 870-850 cm⁻¹ range due to the wagging of the two adjacent hydrogen atoms.

Furthermore, the presence of four substituents, two of which are heavy bromine atoms and two are methoxy groups, affects the ring's vibrational modes. The mass and electronic effects of these substituents can cause shifts in the characteristic ring stretching and bending frequencies compared to unsubstituted benzene researchgate.net. The coupling of vibrations between the ring and the substituent groups, such as C-Br stretching and C-O stretching, also contributes to the unique fingerprint of the molecule's spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy orbitals (typically π* orbitals).

The primary chromophore in this compound is the substituted benzene ring. The π-electron system of the aromatic ring is responsible for the characteristic electronic transitions observed in the UV region. For benzene itself, transitions to the excited states (¹B₂ᵤ, ¹B₁ᵤ, and ¹E₁ᵤ) from the ground state (¹A₁₉) give rise to distinct absorption bands.

When substituents are added to the benzene ring, the symmetry is lowered, and the energies of the molecular orbitals are altered. This leads to changes in the position (wavelength) and intensity of the absorption bands. The electronic spectrum of this compound is expected to be dominated by π → π* transitions. These transitions are typically characterized by two main bands:

The E-band (or E₂-band): Occurring at shorter wavelengths (typically <220 nm), this band corresponds to a transition to the ¹E₁ᵤ state in benzene and is usually very intense.

The B-band: Found at longer wavelengths (typically ~255 nm for benzene), this band is associated with the ¹B₂ᵤ state. It has a lower intensity and often displays fine vibrational structure, although this is often lost in solution.

The presence of non-bonding electrons on the oxygen atoms of the methoxy groups and the bromine atoms can also allow for n → π* transitions, though these are often much weaker and may be obscured by the more intense π → π* transitions.

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π* (E-band) | Substituted Benzene Ring | < 220 |

| π → π* (B-band) | Substituted Benzene Ring | 250 - 300 |

The positions and intensities of the absorption maxima (λₘₐₓ) in the UV-Vis spectrum of this compound are significantly influenced by the electronic effects of the bromo and methoxy substituents.

Methoxy Groups (-OCH₃): The methoxy group is a powerful auxochrome. The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through the resonance effect (+R effect). This electron donation raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Consequently, less energy is required for the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). This effect also typically increases the intensity of the absorption band.

Bromo Groups (-Br): The effect of halogen substituents like bromine is dual in nature. Bromine is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). However, like oxygen, it also has lone pairs of electrons that can be donated to the ring via a resonance effect (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in the context of electrophilic substitution. However, in UV-Vis spectroscopy, the resonance effect, although weaker than that of a methoxy group, is still sufficient to cause a bathochromic shift and an increase in absorption intensity compared to unsubstituted benzene mdpi.com.

In this compound, the cumulative effect of two strong electron-donating methoxy groups and two bromine atoms is a substantial bathochromic shift of the primary absorption bands compared to benzene. The interplay between the strong +R effect of the methoxy groups and the dual effects of the bromine atoms modifies the electronic structure, leading to a unique absorption spectrum characteristic of this specific substitution pattern. Studies on other substituted aromatic compounds have consistently shown that both electron-donating and electron-withdrawing groups can cause a bathochromic shift in the absorption maxima mdpi.com.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for the theoretical investigation of organic molecules, balancing computational cost with high accuracy. While comprehensive DFT studies specifically targeting 1,5-Dibromo-2,4-dimethoxybenzene are not extensively available in the public domain, we can infer its properties based on foundational DFT principles and data from closely related compounds, such as other substituted dimethoxybenzenes. nih.gov

The starting point for any theoretical investigation is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, experimental crystallographic data provides a solid benchmark for theoretical models. iucr.orgnih.govnih.gov

A study on this compound revealed that the molecule crystallizes in the monoclinic system. nih.gov The benzene (B151609) ring is nearly planar, a common feature for such aromatic systems. iucr.orgnih.govnih.gov The precise bond lengths and angles determined from X-ray crystallography serve as an excellent validation for the accuracy of DFT-optimized geometries.

DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be expected to reproduce these experimental geometric parameters with a high degree of accuracy. The optimized structure would show the C-Br, C-O, C-C, and C-H bond lengths, as well as the bond angles that define the molecule's three-dimensional shape.

Table 1: Selected Experimental Crystallographic Data for this compound nih.gov

| Parameter | Value |

| System | Monoclinic |

| a (Å) | 7.7944 |

| b (Å) | 8.5884 |

| c (Å) | 14.7877 |

| β (°) | 107.838 |

| V (ų) | 942.32 |

This interactive table provides a summary of the unit cell dimensions from the single-crystal X-ray diffraction study.

Energetic analysis from DFT would provide the total electronic energy of the molecule, which is a measure of its stability. Furthermore, calculations of thermodynamic properties such as enthalpy and Gibbs free energy at a given temperature would also be accessible.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, reflecting their electron-donating nature. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals associated with the C-Br bonds, indicating these as potential sites for nucleophilic attack or electron acceptance.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a study of related dimethoxybenzene derivatives, DFT calculations were used to determine these energy levels and analyze the molecule's reactivity. nih.gov A similar approach for this compound would be invaluable.

Table 2: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

This interactive table outlines key reactivity descriptors that can be derived from HOMO and LUMO energies, providing a quantitative framework for understanding the molecule's chemical behavior.

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. While experimental spectra for the related 1,4-dibromo-2,5-dimethoxybenzene (B1296824) are available, specific theoretical predictions for the 1,5-isomer are not prevalent in the literature. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Quantum chemical modeling can map out the energy landscape of a reaction, identifying transition states and intermediates, thereby elucidating the reaction mechanism.

The benzene ring in this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. However, the bulky bromine atoms provide significant steric hindrance. The positions for potential electrophilic attack are the C3 and C6 carbons.

A theoretical study of an electrophilic substitution reaction, such as further bromination, would involve locating the transition state structure for the attack of the electrophile (e.g., Br⁺) on the aromatic ring. This transition state, often a sigma complex or Wheland intermediate, is a high-energy species that connects the reactants to the products. Characterizing its geometry and energy is key to understanding the reaction's feasibility and regioselectivity. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

The synthesis of this compound typically involves the bromination of 1,3-dimethoxybenzene (B93181). A complete theoretical study would model the energy profile of this entire synthetic route. This would involve calculating the energies of the starting materials, any intermediates, the transition states connecting them, and the final product.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies on this compound are not extensively available in the current body of scientific literature, the principles of its dynamic behavior can be inferred from crystallographic data and theoretical studies on related compounds. MD simulations would be instrumental in modeling the time-dependent behavior of this molecule, including its conformational changes and intermolecular interactions in various environments.

Conformational Analysis and Flexibility

The conformational landscape of this compound is largely defined by the orientation of its methoxy substituents relative to the benzene ring. X-ray crystallography studies have revealed that the non-hydrogen atoms of the molecule are essentially coplanar in the solid state. nih.govresearchgate.net This planarity suggests a significant degree of rigidity in the core structure.

The primary source of flexibility in the molecule arises from the rotation of the two methoxy groups around their respective C-O bonds. While the crystal structure shows a specific, relatively planar conformation, in a liquid or gaseous phase, these groups would be expected to exhibit a greater degree of rotational freedom. The energy barriers for this rotation would dictate the accessible conformations and their relative populations. The planarity observed in the crystal is likely influenced by packing forces and weak intermolecular interactions.

A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles of the methoxy groups. This would reveal the most stable conformations and the transition states between them. Theoretical calculations, such as Density Functional Theory (DFT), on similar dimethoxybenzene derivatives have been used to explore electronic properties and thermodynamic stability, which are inherently linked to molecular conformation. nih.gov

Table 1: Key Conformational Data from Crystallographic Studies

| Parameter | Value |

| Root-mean-square deviation of all fitted non-H atoms | 0.0330 Å nih.govresearchgate.net |

| Deviation of the most displaced methyl carbon atom | -0.073 (2) Å nih.gov |

This interactive table summarizes key indicators of the planarity of this compound as determined by X-ray crystallography.

Dynamics of Intermolecular Interactions in Condensed Phases

In condensed phases, such as the crystalline solid or in solution, the intermolecular interactions of this compound are critical to its physical properties and behavior. Molecular dynamics simulations would provide a dynamic picture of how these interactions evolve over time.

In the solid state, crystallographic studies have identified weak intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net These interactions link adjacent molecules into chains, playing a significant role in the crystal packing. Specifically, a methyl C-H group acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule.

Beyond these specific hydrogen bonds, other non-covalent interactions are at play. These include:

Halogen bonding: While not explicitly detailed in the primary crystallographic report, the presence of bromine atoms suggests the potential for halogen bonding interactions, where the bromine atom acts as an electrophilic region.

π-π stacking: The aromatic rings of adjacent molecules can interact through π-π stacking, although the shortest intercentroid distance between aromatic rings in the crystal structure is reported to be 4.0267 (10) Å, which is at the longer end for strong π-π interactions. researchgate.net

A molecular dynamics simulation would model the constant formation and breaking of these weak interactions, providing insights into properties like solubility, melting point, and the mechanics of phase transitions. The simulation would also capture the vibrational and librational motions of the molecules within the condensed phase, offering a more complete picture than the static view provided by crystallography.

Table 2: Intermolecular Contact Data from Crystallographic Analysis

| Interaction Type | Description |

| C-H···O hydrogen bonds | Connects molecules into chains extending along the b-axis. nih.gov |

| C1–Br1···Cg(ii) contact | A contact between a bromine atom and the centroid of a neighboring aromatic ring is also observed. nih.gov |

This interactive table details the key intermolecular contacts observed in the crystal structure of this compound.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Pharmacologically Active Compounds

The structural motif of 1,5-dibromo-2,4-dimethoxybenzene is embedded within several pharmacologically significant molecules. Its utility as a precursor stems from the ability to selectively functionalize the bromine positions, allowing for the introduction of diverse chemical entities and the construction of intricate molecular frameworks.

This compound has been identified as an important intermediate in the synthesis of notable pharmacologically active compounds. nih.govresearchgate.net Specifically, it is a key building block for the anti-HIV drug, Elvitegravir, and the anticancer agent, Psoralidin. nih.gov In the synthesis of these complex molecules, this compound provides the core substituted benzene (B151609) ring onto which further chemical transformations are performed to build the final drug structure. The strategic placement of the bromo and methoxy (B1213986) groups on the benzene ring is critical for the subsequent synthetic steps that lead to the desired pharmaceutical products.

Below is a table summarizing the key pharmacologically active compounds for which this compound serves as a synthetic intermediate.

| Compound Name | Pharmacological Activity | Role of this compound |

| Elvitegravir | Anti-HIV drug | Key intermediate in the synthesis pathway. nih.gov |

| Psoralidin | Anticancer agent | Important precursor for its synthesis. nih.gov |

The quest for novel bioactive molecules is a cornerstone of medicinal chemistry, and the development of innovative synthetic routes is paramount to this endeavor. nih.gov Halogenated aromatic compounds, such as this compound, are valuable starting materials in the exploration of new chemical space to discover molecules with potential therapeutic applications. semanticscholar.orgnih.gov The two bromine atoms on the benzene ring of this compound offer the potential for sequential or dual cross-coupling reactions. This allows for the controlled and stepwise introduction of different substituents, leading to a diverse array of derivatives.

The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), has significantly expanded the utility of dibromoarenes in constructing complex molecular architectures. By employing these modern synthetic techniques with this compound, chemists can systematically modify its structure to generate libraries of novel compounds. These compounds can then be screened for various biological activities, potentially leading to the discovery of new drug candidates. The dimethoxy substitution pattern also plays a crucial role by modulating the electronic properties and conformation of the resulting molecules, which can influence their interaction with biological targets.

Intermediates for Advanced Materials

The unique electronic and structural features of this compound and its derivatives make them attractive candidates as intermediates for the synthesis of advanced materials. While direct applications of this compound are an area of ongoing research, the closely related isomer, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), has been recognized as a key intermediate in the creation of materials for molecular electronics. researchgate.net This suggests a strong potential for the 1,5-isomer in similar applications.

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. They are key components in various organic electronic devices. The synthesis of these polymers often involves the polymerization of functionalized aromatic monomers. This compound, with its two reactive bromine sites, is a potential monomer for the synthesis of novel conjugated polymers through polycondensation reactions, such as Suzuki or Stille coupling. The methoxy groups can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication.

Molecular switches and transistors are fundamental components of molecular-scale electronics. The design and synthesis of molecules that can reversibly switch between two or more stable states in response to external stimuli (e.g., light, electricity) are a major focus of this field. The isomer 1,4-dibromo-2,5-dimethoxybenzene is a known precursor to molecules that can function as molecular switches and transistors. researchgate.net This is achieved by using the dibromo functionality to connect the central aromatic ring to other molecular components, creating a larger, functional molecular system. It is plausible that this compound could be similarly employed to create new molecular architectures with switching or transistor-like behavior. The specific substitution pattern of the 1,5-isomer would lead to different geometric and electronic properties in the final molecule, potentially resulting in unique switching characteristics.

The development of high-density, low-power memory devices is a critical area of materials science. Molecules that can exist in multiple stable electronic states are promising candidates for molecular memory applications. The synthesis of such molecules often relies on building blocks that can be assembled into well-defined structures. As with molecular switches and transistors, the intermediate role of 1,4-dibromo-2,5-dimethoxybenzene in the manufacture of memory devices highlights the potential of its 1,5-isomer in this field. researchgate.net By serving as a rigid core unit that can be functionalized at its bromine positions, this compound could be incorporated into larger molecular systems designed to store information at the molecular level.

Building Block for Supramolecular Structures

The potential of a molecule to act as a building block in supramolecular chemistry is largely dictated by its geometry, reactivity, and the directional nature of the bonds it can form. The arrangement of the bromo and methoxy groups on the benzene ring of this compound presents a distinct steric and electronic profile that differentiates it from more commonly used monomers in macrocycle synthesis.

Design and Synthesis of Macrocycles and Cages

Extensive searches of chemical databases and scholarly articles did not yield specific examples of macrocycles or molecular cages synthesized directly from this compound. The synthesis of prominent macrocycles in supramolecular chemistry often relies on the condensation of hydroquinone (B1673460) derivatives with aldehydes or other electrophiles. For instance, the formation of pillar[n]arenes typically involves the cyclization of 1,4-dialkoxybenzene units. scite.aimdpi.com Similarly, the synthesis of various calixarenes involves reactions with phenols that have a different substitution pattern. nih.govresearchgate.netresearchgate.net

The substitution pattern of this compound, with bromo groups at positions 1 and 5 and methoxy groups at 2 and 4, does not lend itself as readily to the established cyclization methodologies used for creating symmetrical, repeating macrocyclic structures. The positions of the reactive sites (the bromine atoms, which can be used in coupling reactions) are not symmetrically opposed in a way that would favor the formation of common macrocyclic architectures under typical reaction conditions.

While there is extensive literature on the synthesis of macrocycles from other functionalized aromatic compounds, researchgate.netnih.gov the specific use of this compound for this purpose remains an open area for investigation. The compound is noted as an important intermediate in the synthesis of pharmaceuticals, but its journey into the realm of supramolecular construction appears to be largely uncharted. nih.govresearchgate.net

Role in Host-Guest Chemistry

Given the lack of synthesized macrocycles or cages derived from this compound, there is consequently no research to report on their role in host-guest chemistry. The ability of a macrocycle to form complexes with guest molecules is entirely dependent on the size, shape, and electronic properties of its cavity, as well as the functional groups lining its interior and exterior. nih.gov

The principles of host-guest chemistry are well-established for a variety of macrocyclic hosts, which can bind to a wide range of guest molecules, from small ions to large organic compounds, driven by non-covalent interactions. researchgate.net However, without the successful synthesis of a macrocycle from this compound, any discussion of its potential host-guest properties would be purely speculative.

Emerging Research Directions and Future Perspectives

Integration in On-Surface Synthesis Methodologies

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise low-dimensional carbon nanostructures. The debromination of aryl halides on catalytic metal surfaces, typically through Ullmann-type coupling, is a cornerstone of this technique. 1,5-Dibromo-2,4-dimethoxybenzene is a promising candidate for this methodology, with its two bromine atoms serving as anchor points for polymerization and the methoxy (B1213986) groups offering a means to tune intermolecular interactions and the electronic properties of the resulting nanostructures.

The on-surface polymerization of dibromo-aromatic precursors on metal substrates like copper and gold has been shown to yield ordered one-dimensional and two-dimensional covalent nanostructures. nsf.govuni-graz.atresearchgate.netnih.govresearchgate.netresearchgate.net The process typically involves the thermal deposition of the precursor onto the substrate in ultra-high vacuum, followed by annealing to induce C-Br bond cleavage and subsequent C-C bond formation.

For this compound, it is anticipated that surface-assisted Ullmann coupling would proceed in a stepwise manner. Initial deposition would lead to the formation of self-assembled structures on the surface, dictated by intermolecular forces. The methoxy groups, with their potential for hydrogen bonding and van der Waals interactions, could play a crucial role in the ordering of the precursor molecules. nih.gov Upon annealing, the C-Br bonds would cleave, leading to the formation of highly reactive radical species that can then polymerize into chains or more complex networks. The temperature required for these steps would be a critical parameter, influencing the morphology and quality of the resulting polymeric structures. uni-graz.at

| Precursor Type | Substrate | Resulting Structure | Reference |

| Dibromo-aromatics | Cu, Au | 1D and 2D covalent nanostructures | nsf.govuni-graz.atresearchgate.netnih.gov |

| This compound | (Predicted) | Ordered polymeric chains/networks | N/A |

A particularly exciting prospect is the use of this compound in the synthesis of precisely defined graphene nanoribbons (GNRs). researchgate.netnih.govmdpi.com The bottom-up synthesis of GNRs from molecular precursors allows for atomic precision, which is crucial for tuning their electronic properties and opening a bandgap in graphene, a prerequisite for many electronic applications.

The linear arrangement of the bromo groups in a related precursor, 1,4-dibromobenzene, has been shown to facilitate the formation of one-dimensional polyphenylene chains, which can subsequently undergo cyclodehydrogenation to form GNRs. nih.gov While the meta-positioning of the bromo groups in this compound might lead to kinked or zigzag GNR architectures, the presence of the methoxy groups could offer a unique handle to modulate the electronic structure of the resulting nanoribbons. These electron-donating groups are expected to increase the electron density of the GNR backbone, potentially altering its charge transport properties and reactivity.

Rational Design of Derivatives for Specific Applications

The core structure of this compound serves as a scaffold for the rational design of novel derivatives with tailored properties for applications in medicinal chemistry and materials science.

While this compound itself is an important intermediate for pharmaceuticals, nih.govresearchgate.net its derivatives hold potential as bioactive molecules in their own right. Structure-activity relationship (SAR) studies on related dimethoxybenzene derivatives have demonstrated that modifications to the substitution pattern can significantly impact their biological activity. nih.gov

By systematically replacing the bromo groups with other functionalities or modifying the methoxy groups, it is possible to generate a library of analogs. These analogs can then be screened for various biological activities, and the resulting data can be used to build SAR models. These models can guide the design of more potent and selective compounds, for example, by identifying key interactions with biological targets. nih.gov The electronic properties and intermolecular interactions, which can be predicted using computational methods like Density Functional Theory (DFT), are crucial in understanding and predicting the bioactivity of these derivatives. nih.gov

The electronic properties of organic materials are highly dependent on their molecular structure. The this compound framework can be systematically modified to tune its electronic characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Replacing the bromo groups with various aryl or heteroaryl moieties through cross-coupling reactions can extend the π-conjugated system, leading to a reduction in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra. researchgate.netnih.gov The electron-donating methoxy groups already present on the ring can be further complemented by attaching electron-withdrawing groups to create donor-acceptor architectures, which are known to be beneficial for charge separation and transport. researchgate.net Computational studies can play a vital role in predicting the electronic properties of these designed derivatives, allowing for a more targeted synthetic approach towards materials with desired characteristics. nih.gov

| Modification Strategy | Potential Application |

| Replacement of bromine with aryl groups | Organic Light-Emitting Diodes (OLEDs) |

| Introduction of electron-withdrawing groups | Organic Field-Effect Transistors (OFETs) |

Advanced Reaction Engineering for Scalable Synthesis

The increasing demand for this compound and its derivatives necessitates the development of more efficient and scalable synthetic methods. Advanced reaction engineering principles, such as continuous flow chemistry and process intensification, offer significant advantages over traditional batch processes.

Continuous Flow Chemistry for High-Yield Production

Continuous flow chemistry is an emerging technology in organic synthesis and pharmaceutical manufacturing that offers significant advantages over traditional batch processing. nih.govmdpi.com This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.comajinomoto.com The high surface-area-to-volume ratio in these systems facilitates superior heat transfer, while the small internal volume enhances safety, particularly when dealing with hazardous reagents or unstable intermediates. nih.govbohrium.com

While specific literature detailing the continuous flow synthesis of this compound is not yet prevalent, the principles of flow chemistry are highly applicable for its high-yield production. The synthesis of similarly complex molecules, including active pharmaceutical ingredients (APIs) like Ibuprofen, has been successfully demonstrated in flow systems with high output and efficiency. mdpi.com The implementation of flow chemistry could lead to shorter reaction times, improved product quality, and seamless scalability, making it an ideal approach for both research and industrial-scale production. ajinomoto.com

Table 1: Advantages of Continuous Flow Chemistry vs. Batch Processing

| Feature | Continuous Flow Chemistry | Traditional Batch Processing |

|---|---|---|

| Safety | Enhanced due to small reactor volumes and containment of hazardous materials. nih.govajinomoto.com | Higher risks associated with large volumes of reagents and potential for thermal runaways. |

| Efficiency | Improved heat and mass transfer lead to faster reactions and higher yields. mdpi.combohrium.com | Often limited by mixing efficiency and heat dissipation, leading to longer reaction times. |

| Scalability | Scaled by extending operational time rather than increasing reactor volume. ajinomoto.combohrium.com | Scaling up requires larger, more expensive reactors and process redesign. |

| Control | Precise control over temperature, pressure, and stoichiometry. ajinomoto.com | Gradients in temperature and concentration can lead to side products. |

| Automation | Easily automated for continuous production and process optimization. mdpi.com | Automation is more complex and less integrated. |

Catalytic Systems for Enhanced Sustainability

The development of sustainable chemical processes is a major goal in modern chemistry. For the synthesis and transformation of this compound, research is moving towards the use of advanced catalytic systems that minimize waste and environmental impact. Heterogeneous catalysts, such as Montmorillonite K10, offer advantages in terms of easy separation and recyclability, which simplifies product purification and reduces waste streams. mdpi.com

Biocatalysis, performed either in batch or continuous flow systems, represents another frontier for sustainable synthesis. nih.gov Enzymes can operate under mild conditions and exhibit high selectivity, offering a green alternative to conventional chemical reagents. Furthermore, metal-catalyzed cross-coupling reactions, which are fundamental for modifying the this compound scaffold, are being refined. For instance, iron-catalyzed hydrodehalogenations provide a more sustainable alternative to traditional methods for selective dehalogenation. researchgate.net The use of microwave-assisted organic synthesis (MACOS) in conjunction with catalysis can also accelerate reactions, as seen in certain Heck coupling processes, contributing to more efficient and sustainable protocols. nih.gov

Exploration of Novel Chemical Transformations

Beyond its established role, the unique substitution pattern of this compound presents numerous opportunities for the exploration of new chemical reactions and the construction of novel molecular frameworks.